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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzonitrile

Cat. No.: B189586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-nitrobenzonitrile (CAS No. 134604-07-2). The information detailed herein is
essential for the accurate identification, characterization, and quality control of this compound
in research and development settings. This document covers Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the
experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Bromo-5-nitrobenzonitrile. It
is important to note that while extensive searches have been conducted, detailed, publicly
available experimental spectra for this specific compound are limited. Therefore, the data
presented includes both reported values and predicted values based on the chemical structure
and established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 2-Bromo-5-nitrobenzonitrile
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Note: Specific experimental chemical shift values for 2-Bromo-5-nitrobenzonitrile are not

readily available in public databases. The expected chemical shifts would be in the aromatic
region (7.0-9.0 ppm) for *tH NMR and (110-160 ppm) for 13C NMR, influenced by the electron-
withdrawing effects of the bromine, nitro, and nitrile groups.
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Table 2: Infrared (IR) Spectroscopy Data for 2-Bromo-5-nitrobenzonitrile

Wavenumber (cm~?) Intensity Assignment
~2230 Strong C=N (Nitrile) stretch

N-O (Nitro) asymmetric and
~1530, ~1350 Strong )

symmetric stretch
~1580-1450 Medium-Strong C=C (Aromatic) stretch
~1100-1000 Medium C-Br stretch

C-H (Aromatic) out-of-plane
~800-700 Strong

bend

Note: The listed values are characteristic absorption bands for the functional groups present in

the molecule. Actual experimental values may vary slightly.

Table 3: Mass Spectrometry (MS) Data for 2-Bromo-5-nitrobenzonitrile

m/z Relative Intensity (%) Assignment
[M]* (Molecular ion peak,
226/228 Data not available showing isotopic pattern for
Bromine)
196/198 Data not available [M-NOJ*
180/182 Data not available [M-NO2]*
101 Data not available [M-Br-NO2]*

Note: The molecular formula of 2-Bromo-5-nitrobenzonitrile is C7H3BrN202 with a molecular

weight of approximately 227.01 g/mol . The mass spectrum is expected to show a

characteristic isotopic pattern for bromine (“°Br and 81Br in an approximate 1:1 ratio).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/product/b189586?utm_src=pdf-body
https://www.benchchem.com/product/b189586?utm_src=pdf-body
https://www.benchchem.com/product/b189586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2-Bromo-5-nitrobenzonitrile (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.

e 1H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.
o A standard one-pulse sequence is used.

o Key parameters include a spectral width of approximately 16 ppm, a sufficient number of
scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse
angle of 30-90 degrees.

e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled pulse sequence is typically used to simplify the spectrum to single
lines for each carbon.

o Awider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance
and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer acquisition
time are necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation (Solid):

o KBr Pellet Method: A small amount of the solid sample is ground with dry potassium
bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.
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o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal. Pressure is applied to ensure good contact.

 Instrumentation: An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS) is
used.

o Data Acquisition:

[¢]

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

[e]

The sample is placed in the infrared beam path.

o

The spectrum is acquired over the mid-IR range (typically 4000-400 cm~1).

[¢]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile
compounds.

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or other suitable detector records the abundance of each
ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 2-Bromo-5-nitrobenzonitrile.
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-5-nitrobenzonitrile.

¢ To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-5-
nitrobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189586#spectroscopic-data-for-2-bromo-5-
nitrobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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